molecular formula C16H20N2OS B2434291 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide CAS No. 392245-11-3

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2434291
CAS No.: 392245-11-3
M. Wt: 288.41
InChI Key: QMRUJHCRJJNGCB-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced at the 4 and 6 positions of the benzothiazole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the 4,6-dimethylbenzothiazole with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of dimethyl groups at the 4 and 6 positions, which enhance its lipophilicity and potentially improve its biological activity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRUJHCRJJNGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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